molecular formula C11H9BrS B1625524 3-[3-(Bromomethyl)phenyl]thiophene CAS No. 89929-85-1

3-[3-(Bromomethyl)phenyl]thiophene

Cat. No. B1625524
CAS RN: 89929-85-1
M. Wt: 253.16 g/mol
InChI Key: VCKUVGQHVFDLFU-UHFFFAOYSA-N
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Description

3-[3-(Bromomethyl)phenyl]thiophene , also known by its chemical formula C11H9BrS , is a compound with intriguing properties. It belongs to the class of thiophenes , which are aromatic heterocyclic compounds containing a five-membered sulfur-containing ring.



Synthesis Analysis

The synthesis of 3-[3-(Bromomethyl)phenyl]thiophene involves the bromination of a phenyl group attached to a thiophene ring. While specific synthetic routes may vary, this compound can be prepared through bromination reactions using appropriate reagents.



Molecular Structure Analysis

The molecular structure of 3-[3-(Bromomethyl)phenyl]thiophene consists of a central thiophene ring with a phenyl group substituted at the 3-position. The bromomethyl group is attached to the phenyl moiety. The overall structure is crucial for understanding its reactivity and properties.



Chemical Reactions Analysis


  • Substitution Reactions : Due to the presence of the bromine atom, 3-[3-(Bromomethyl)phenyl]thiophene can participate in nucleophilic substitution reactions. These reactions may lead to the replacement of the bromine atom with other functional groups.

  • Cross-Coupling Reactions : The bromine atom can serve as a handle for cross-coupling reactions, allowing the attachment of various organic fragments.

  • Electrophilic Aromatic Substitution : The phenyl ring can undergo electrophilic substitution reactions, leading to modifications at the 3-position.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 177.06 g/mol.

  • Melting Point : Varies based on crystalline form.

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, chloroform).

  • Color : Likely pale yellow to brown.


Safety And Hazards


  • Toxicity : As with any brominated compound, caution is necessary due to potential toxicity.

  • Handling : Use appropriate protective equipment (gloves, goggles) when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 3-[3-(Bromomethyl)phenyl]thiophene could explore:



  • Applications : Investigate its use in organic electronics, materials science, or medicinal chemistry.

  • Functionalization : Develop new synthetic methodologies to modify its structure.

  • Biological Activity : Explore any potential biological effects.


properties

IUPAC Name

3-[3-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUVGQHVFDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531643
Record name 3-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Bromomethyl)phenyl]thiophene

CAS RN

89929-85-1
Record name 3-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 9.8 g (0.056 mol) of 3-(3-methylphenyl)thiophene in 250 mL of carbon tetrachloride was heated to reflux, and 0.5 g of benzoyl peroxide was added. Heating was continued, and after five minutes an additional 0.5 g of benzoyl peroxide and 10 g of N-bromosuccinimide were added. Upon complete addition, the reaction mixture was heated under reflux for an additional 2.5 hours, then cooled in an ice-water bath for one hour. The reaction mixture was filtered, and the filter cake washed with 50 mL of carbon tetrachloride. The wash and filtrate were combined, and the whole was washed with 200 mL of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a residual oil. The residual oil was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 8.7 g of 3-(3-bromomethylphenyl)thiophene, b.p. 95°-150° C./0.1 mm.
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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